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D-Glucose-13C3-1

Cat. No.: B12417288
M. Wt: 183.13 g/mol
InChI Key: GZCGUPFRVQAUEE-HISFSOAISA-N
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Description

Significance of ¹³C-Labeled Compounds in Elucidating Metabolic Pathways

Carbon is the backbone of most biological molecules, making the stable isotope ¹³C an ideal label for studying metabolism. The use of ¹³C-labeled compounds has been instrumental in elucidating the intricate details of numerous metabolic pathways. By tracing the fate of the ¹³C label, scientists can gain insights into:

Pathway activity: Determining which metabolic pathways are active under specific conditions. ontosight.ainih.gov

Metabolic fluxes: Quantifying the rate of metabolic reactions.

Nutrient utilization: Identifying the sources of carbon for the synthesis of essential molecules. ontosight.ai

Disease mechanisms: Understanding how metabolic pathways are altered in diseases such as cancer and diabetes. ontosight.ai

The versatility of ¹³C-labeling allows for the synthesis of a wide array of tracer molecules, each designed to probe specific aspects of metabolism.

Overview of D-Glucose-1,2,3-¹³C₃ as a Targeted Metabolic Tracer

D-Glucose is a central molecule in energy metabolism, and various ¹³C-labeled versions are used to study its breakdown and utilization. D-Glucose-1,2,3-¹³C₃ is a specifically designed tracer where the first three carbon atoms of the glucose molecule are replaced with ¹³C. This specific labeling pattern makes it a powerful tool for investigating several key metabolic routes simultaneously.

The metabolic fate of the labeled carbons provides detailed information about the activity of glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. researchgate.netresearchgate.net For example, during the oxidative phase of the PPP, the first carbon (C1) of glucose is lost as carbon dioxide (CO₂). researchgate.net Therefore, by tracking the loss of the ¹³C label from the C1 position, researchers can quantify the activity of this pathway. The remaining labeled carbons (C2 and C3) proceed through glycolysis and enter the TCA cycle, allowing for the study of these central energy-producing pathways. researchgate.netyoutube.com The specific labeling pattern of D-Glucose-1,2,3-¹³C₃ thus offers a more nuanced view of glucose metabolism compared to uniformly labeled glucose.

Table 1: Metabolic Fate of Labeled Carbons from D-Glucose-1,2,3-¹³C₃

Labeled Carbon Metabolic Pathway Fate of the Label Information Gained
¹³C₁ Pentose Phosphate Pathway (Oxidative) Released as ¹³CO₂ Flux through the oxidative PPP
¹³C₂, ¹³C₃ Glycolysis Incorporated into Pyruvate (B1213749) Activity of the glycolytic pathway
¹³C₂, ¹³C₃ TCA Cycle Incorporated into TCA cycle intermediates Contribution of glucose to mitochondrial metabolism

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B12417288 D-Glucose-13C3-1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12O6

Molecular Weight

183.13 g/mol

IUPAC Name

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy(1,2,3-13C3)hexanal

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i1+1,3+1,5+1

InChI Key

GZCGUPFRVQAUEE-HISFSOAISA-N

Isomeric SMILES

C([C@H]([C@H]([13C@@H]([13C@H]([13CH]=O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Origin of Product

United States

Synthesis and Isotopic Labeling Strategies for D Glucose 1,2,3 13c3 Analogs

Chemical Synthesis Pathways for Positional ¹³C-Labeling of Monosaccharides

The synthesis of D-Glucose-1,2,3-¹³C₃ is a multi-step process that requires careful selection of precursors and precise control of reaction conditions to achieve the desired positional labeling.

Precursor Selection and Multi-Step Derivatization for ¹³C-Enrichment

The synthesis of positionally labeled glucose often begins with a smaller, unlabeled or strategically labeled carbohydrate precursor. A common strategy involves the chain extension of an aldopentose, such as D-arabinose, to introduce the first labeled carbon. Subsequent chemical transformations are then necessary to introduce the labels at the C-2 and C-3 positions.

The choice of precursor is critical and depends on the intended labeling pattern. For D-Glucose-1,2,3-¹³C₃, a plausible synthetic route could start with a precursor that allows for the sequential or convergent introduction of three ¹³C atoms. Protecting group chemistry is extensively used throughout the synthesis to ensure that reactions occur at the desired positions. Functional groups that are not part of the immediate reaction are temporarily blocked to prevent unwanted side reactions.

Specific Labeling at Glucose C-1, C-2, and C-3 Positions

A key reaction for introducing a ¹³C label at the C-1 position of an aldose is the Kiliani-Fischer synthesis . fas.org This reaction involves the addition of a labeled cyanide, such as potassium [¹³C]cyanide (K¹³CN), to an aldose, followed by hydrolysis of the resulting cyanohydrin to a carboxylic acid and subsequent reduction to the new aldose with an extended carbon chain. For example, reacting D-arabinose with K¹³CN would yield a mixture of D-[1-¹³C]glucononitrile and D-[1-¹³C]mannononitrile, which can then be converted to a mixture of D-[1-¹³C]glucose and D-[1-¹³C]mannose. fas.org

Achieving labeling at the C-2 and C-3 positions requires more intricate multi-step derivatization. While a direct, one-pot synthesis for D-Glucose-1,2,3-¹³C₃ is not commonly reported, a hypothetical pathway can be constructed based on established carbohydrate chemistry. One approach could involve starting with a precursor already labeled at C-2 and C-3, which is then subjected to a chain-extension reaction to introduce the C-1 label. Alternatively, a C-1 labeled glucose derivative could be chemically modified to introduce labels at C-2 and C-3.

For instance, the synthesis of D-glucose-3-¹⁴C has been achieved through a series of three successive Kiliani syntheses, starting from D-glyceraldehyde. nih.gov A similar iterative approach could theoretically be adapted for ¹³C labeling to build the carbon backbone with the desired isotopic pattern. This would involve the sequential addition of ¹³C-labeled cyanide and subsequent chemical modifications at each step.

A potential synthetic strategy could involve the following conceptual steps:

Introduction of ¹³C at C-1: Starting with D-arabinose, a Kiliani-Fischer synthesis using K¹³CN introduces the first labeled carbon.

Protection and Derivatization: The resulting D-[1-¹³C]glucose would then be subjected to a series of protection and deprotection steps to expose the hydroxyl groups at C-2 and C-3 for further reactions.

Introduction of ¹³C at C-2 and C-3: This is the most challenging part of the synthesis. It might involve the oxidation of the hydroxyl groups at C-2 and C-3 to ketones, followed by reactions with ¹³C-labeled nucleophiles. However, controlling the stereochemistry of these reactions is a significant hurdle. A more feasible approach might involve the use of a precursor that already contains the desired C-2 and C-3 labeling. For example, a suitably protected D-erythrose derivative labeled at C-1 and C-2 (corresponding to the future C-2 and C-3 of glucose) could be used as a starting material for a chain-extension reaction.

Enzymatic Approaches to Isotopic Incorporation (if applicable for C1,2,3)

While chemical synthesis is the primary route for producing D-Glucose-1,2,3-¹³C₃, enzymatic methods can offer high specificity and stereoselectivity. However, enzymatic syntheses for this specific labeling pattern are not as well-established as chemical routes.

Enzymes such as aldolases could potentially be used to form carbon-carbon bonds with isotopic labels. For instance, fructose-1,6-bisphosphate aldolase (B8822740) catalyzes the reversible condensation of dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde-3-phosphate (G3P). If ¹³C-labeled versions of these three-carbon precursors were used, it could lead to the formation of a specifically labeled fructose-1,6-bisphosphate, which could then be enzymatically converted to glucose-6-phosphate and subsequently to D-glucose. To achieve the 1,2,3-¹³C₃ labeling pattern, one would need to synthesize [¹³C₂]-DHAP and [1-¹³C]-G3P, which presents its own synthetic challenges.

Another potential enzymatic strategy could involve the use of isomerases. For example, it has been shown that D-[1-¹³C]mannose can be converted to D-[2-¹³C]glucose using certain catalysts, highlighting the potential for enzymatic rearrangements to shift the position of an isotopic label. fas.org However, a direct and efficient enzymatic pathway to D-Glucose-1,2,3-¹³C₃ has not been extensively documented.

Strategies for Achieving High Isotopic Purity and Enrichment at C-1, C-2, C-3

Ensuring high isotopic purity and enrichment is crucial for the utility of D-Glucose-1,2,3-¹³C₃ as a tracer. The isotopic purity refers to the percentage of the labeled compound that has the correct isotopic composition, while isotopic enrichment refers to the abundance of the ¹³C isotope at the specified positions.

Several analytical techniques are employed to verify the isotopic purity and enrichment:

Mass Spectrometry (MS): High-resolution mass spectrometry is a powerful tool for determining the molecular weight of the labeled glucose with high accuracy, confirming the incorporation of three ¹³C atoms. nih.govnih.gov Gas chromatography-mass spectrometry (GC-MS) of derivatized glucose can also provide information about the position of the labels by analyzing the fragmentation patterns. nih.govdocumentsdelivered.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy is arguably the most definitive method for determining the exact position of the ¹³C labels. The chemical shifts of the carbon atoms in the glucose molecule are distinct, allowing for the unambiguous assignment of the labeled positions. The presence of ¹³C-¹³C coupling patterns can further confirm the adjacency of the labels at the C-1, C-2, and C-3 positions.

To achieve high isotopic purity, the synthesis must utilize starting materials with very high ¹³C enrichment (typically >99%). Furthermore, purification of intermediates and the final product is critical to remove any unlabeled or incorrectly labeled species. Chromatographic techniques such as high-performance liquid chromatography (HPLC) are commonly used for this purpose.

Table 1: Analytical Methods for Isotopic Purity and Enrichment

TechniqueInformation ProvidedTypical Resolution/Accuracy
High-Resolution Mass Spectrometry (HRMS)Accurate mass determination, confirmation of the number of ¹³C atoms. nih.gov< 1 ppm mass accuracy
Gas Chromatography-Mass Spectrometry (GC-MS)Positional information from fragmentation patterns. documentsdelivered.comUnit mass resolution, but fragmentation is key
¹³C Nuclear Magnetic Resonance (NMR)Unambiguous determination of labeled positions and ¹³C-¹³C coupling.Specific chemical shifts for each carbon position

Comparison of D-Glucose-1,2,3-¹³C₃ Synthesis with Other Positional Isotopomers

The synthesis of D-Glucose-1,2,3-¹³C₃ can be compared with the preparation of other positionally labeled glucose isotopomers to highlight the relative complexities and strategic differences.

D-Glucose-1-¹³C: This is one of the more straightforward isotopomers to synthesize, typically achieved through a one-step chain extension of D-arabinose using the Kiliani-Fischer synthesis with K¹³CN. fas.org The commercial availability of [1-¹³C]glucose reflects its relatively simpler synthesis.

D-Glucose-6-¹³C: The synthesis of [6-¹³C]glucose often starts from a precursor where the terminal carbon is introduced in a labeled form. For example, a protected D-glucofuranose derivative with a C-5 aldehyde can be reacted with a ¹³C-labeled Grignard reagent or Wittig reagent to introduce the labeled C-6.

D-Glucose-U-¹³C₆: Uniformly labeled glucose is typically produced biologically by growing photosynthetic organisms, such as algae or plants, in an atmosphere containing ¹³CO₂ as the sole carbon source. This biological method is highly efficient for producing uniformly labeled compounds but does not allow for specific positional labeling.

D-(1,5,6-¹³C₃)glucose: The synthesis of this multiply labeled isotopomer has been reported and involves a six-step chemical method starting from D-(1,2-¹³C₂)mannose. nih.gov This multi-step synthesis underscores the complexity of introducing non-adjacent labels.

The synthesis of D-Glucose-1,2,3-¹³C₃ is more complex than that of singly labeled isotopomers due to the need to introduce three adjacent ¹³C atoms with stereochemical control. The synthetic strategy often requires a more convergent approach or a longer linear sequence of reactions compared to the synthesis of isotopomers with labels at the termini of the carbon chain.

Table 2: Comparison of Synthesis Strategies for D-Glucose Positional Isotopomers

IsotopomerTypical Starting MaterialKey Synthetic StrategyRelative Complexity
D-Glucose-1-¹³CD-arabinoseKiliani-Fischer synthesis fas.orgLow
D-Glucose-6-¹³CProtected D-glucose derivativeChain extension at C-5Medium
D-Glucose-U-¹³C₆¹³CO₂Biosynthesis (photosynthesis)Low (for uniform labeling)
D-(1,5,6-¹³C₃)glucoseD-(1,2-¹³C₂)mannoseMulti-step chemical synthesis nih.govHigh
D-Glucose-1,2,3-¹³C₃Labeled smaller precursors or multi-step derivatization of glucoseIterative chain extension or complex derivatizationHigh

Analytical Methodologies for D Glucose 1,2,3 13c3 Tracer Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for 13C-Isotopomer Analysis

NMR spectroscopy is a highly effective, non-destructive technique for analyzing ¹³C-labeled metabolites. creative-proteomics.com It allows for the in-situ and non-invasive tracking of the metabolism of a ¹³C-labeled substrate in real-time. frontiersin.org A key advantage of NMR in metabolic studies is its ability to provide detailed information on the specific location of ¹³C labels within a metabolite's carbon skeleton. creative-proteomics.comrsc.org

The fundamental principle of ¹³C NMR spectroscopy lies in the magnetic properties of the ¹³C nucleus, which has a nuclear spin of I = 1/2. cambridge.org When placed in a strong magnetic field, these nuclei can absorb and re-emit electromagnetic radiation at a specific frequency, known as the resonance frequency. This frequency is highly sensitive to the local electronic environment of each carbon atom in a molecule. cambridge.orgfiveable.me Consequently, carbon atoms in different positions within a molecule have distinct resonance frequencies, or "chemical shifts," allowing for their individual identification in an NMR spectrum. fiveable.me

When D-Glucose-1,2,3-13C3 is metabolized, the ¹³C atoms at the C1, C2, and C3 positions are incorporated into various downstream metabolites. For example, through glycolysis, the six-carbon glucose molecule is cleaved into two three-carbon pyruvate (B1213749) molecules. The labeling pattern of the resulting pyruvate and its subsequent metabolites, such as lactate (B86563) or acetyl-CoA, directly reflects the positions of the labels in the initial glucose molecule. By analyzing the ¹³C NMR spectrum of these metabolites, researchers can identify which carbon positions are enriched with ¹³C, thereby tracing the flow of atoms through specific biochemical reactions. researchgate.net For instance, the detection of ¹³C in the C3 position of lactate would indicate its origin from the C1 (or C6) and C2 (or C5) positions of the initial glucose tracer.

A significant advantage of using multiply-labeled substrates like D-Glucose-1,2,3-13C3 is the phenomenon of homonuclear ¹³C-¹³C spin-spin coupling. frontiersin.org When two ¹³C atoms are in adjacent positions in a molecule, their nuclear spins interact, causing the NMR signal for each carbon to split into a multiplet (e.g., a doublet or a doublet of doublets). frontiersin.orgbhu.ac.in The pattern and spacing of this splitting, known as the J-coupling constant, provide definitive information about the connectivity of carbon atoms, revealing which chemical bonds have been formed or preserved during metabolic processing. frontiersin.org

For example, when D-Glucose-1,2,3-13C3 is metabolized through the tricarboxylic acid (TCA) cycle, the resulting glutamate (B1630785) will exhibit complex multiplet patterns in its ¹³C NMR spectrum. nih.gov The analysis of these multiplets in glutamate's C2, C3, and C4 carbons can distinguish between different metabolic pathways, such as the relative activities of pyruvate dehydrogenase and pyruvate carboxylase, two key enzymes in central carbon metabolism. nih.govnih.gov The presence of specific isotopomers, which are molecules that differ only in their isotopic composition, can be quantified by analyzing these spin-coupling patterns, offering a more detailed picture of metabolic fluxes than simple enrichment data alone. frontiersin.orgresearchgate.net

MetaboliteCarbon PositionObserved Multiplet PatternInterpretation
GlutamateC4Doublet of Doublets (DD)Indicates ¹³C labeling at C3 and C5, revealing TCA cycle activity.
GlutamateC3Triplet (T)Indicates ¹³C labeling at C2 and C4, providing further insight into TCA cycle flux.
LactateC3Doublet (D)Indicates ¹³C labeling at C2, showing glycolytic flux.

Table 1: Representative ¹³C-¹³C spin coupling patterns in metabolites derived from ¹³C-labeled glucose and their interpretation in metabolic flux analysis.

While one-dimensional (1D) ¹³C NMR is powerful, complex biological samples can lead to overlapping signals, making unambiguous identification and quantification challenging. uii.ac.id To overcome this, a suite of advanced NMR techniques are employed:

Two-Dimensional (2D) NMR: Techniques like ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) and Total Correlation Spectroscopy (TOCSY) provide greater spectral resolution by spreading signals across two frequency dimensions. uii.ac.idwellcomeopenresearch.org HSQC correlates the chemical shifts of protons directly attached to ¹³C atoms, which helps in assigning signals to specific metabolites in a complex mixture. wellcomeopenresearch.org

Homonuclear Decoupling: In some cases, the complexity of ¹³C-¹³C multiplets can hinder analysis. Homonuclear decoupling techniques can be used to selectively simplify the spectrum by collapsing specific multiplets, which can aid in resolving overlapping signals and improving quantification. nih.gov

Isotope-Filtered NMR: These methods use specific pulse sequences to selectively observe molecules containing a particular isotope, such as ¹³C or ¹⁵N. wellcomeopenresearch.org This can be particularly useful in experiments using multiple isotopic tracers to disentangle different metabolic pathways.

These advanced methods enhance the precision of isotopomer analysis, allowing for a more detailed and accurate quantification of metabolic fluxes in complex biological systems. uii.ac.id

Mass Spectrometry (MS) for Mass Isotopomer Distribution (MID) Analysis

Mass spectrometry (MS) is another indispensable tool in metabolic flux analysis, offering high sensitivity and the ability to analyze a wide range of metabolites. nih.govnih.gov Unlike NMR, which identifies the position of isotopic labels, MS measures the mass-to-charge ratio (m/z) of ions. This allows for the determination of the mass isotopomer distribution (MID) of a metabolite, which is the relative abundance of molecules with different numbers of isotopic labels (e.g., M+0 for unlabeled, M+1 for one ¹³C, M+2 for two ¹³Cs, etc.). rsc.orgd-nb.info

GC-MS is a robust and widely used technique for analyzing volatile and thermally stable metabolites. nih.gov Many key metabolites in central carbon metabolism, such as amino acids and organic acids, are not inherently volatile. Therefore, a chemical derivatization step is required to increase their volatility and improve their chromatographic properties. A common method is silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (tBDMS) group. shimadzu.com

Once derivatized, the sample is injected into the gas chromatograph, where metabolites are separated based on their boiling points and interactions with the column. The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting charged fragments are separated by their m/z ratio, producing a mass spectrum for each metabolite. shimadzu.com By analyzing the MID of the molecular ion or specific fragment ions, the number of ¹³C atoms incorporated from D-Glucose-1,2,3-13C3 can be determined. nih.gov This information, when analyzed with metabolic models, can provide quantitative flux data. researchgate.net

MetaboliteDerivatization AgentKey Fragment Ion (m/z)Information Gained from MID
AlaninetBDMS[M-57]+¹³C enrichment from pyruvate pool.
GlutamatetBDMS[M-57]+¹³C incorporation through the TCA cycle.
LactatetBDMS[M-57]+¹³C enrichment from glycolysis.
GlucoseTMS319Labeling state of the original glucose pool.

Table 2: Examples of derivatized metabolites analyzed by GC-MS in ¹³C tracer studies.

LC-MS is particularly advantageous for the analysis of polar, non-volatile, and thermally labile metabolites that are difficult to analyze by GC-MS, such as sugar phosphates, nucleotides, and coenzyme A derivatives. nih.govnih.gov LC-MS allows for the direct analysis of these compounds from biological extracts with minimal sample preparation. nih.gov

In an LC-MS system, metabolites in a liquid sample are separated by a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The separated compounds are then introduced into the mass spectrometer through an interface that ionizes the molecules, such as electrospray ionization (ESI). High-resolution mass spectrometers, like Orbitrap or time-of-flight (TOF) analyzers, can then measure the m/z of the intact ionized metabolites with high accuracy. nih.gov This allows for the precise determination of the MID for each metabolite, providing critical data for calculating metabolic fluxes. nih.govresearchgate.net For example, LC-MS can track the incorporation of the three ¹³C atoms from D-Glucose-1,2,3-13C3 into intermediates of the pentose (B10789219) phosphate (B84403) pathway and glycolysis, providing a comprehensive view of glucose utilization. mdpi.com

Fragmentation Analysis and Isotope Ratio Mass Spectrometry

Mass spectrometry (MS) is a cornerstone for analyzing metabolites derived from D-Glucose-1,2,3-13C3. The specific labeling pattern of this tracer provides a unique signature that can be tracked through metabolic networks.

Fragmentation Analysis: In mass spectrometry, molecules are ionized and then fragmented. The pattern of these fragments provides structural information about the original molecule. When using D-Glucose-1,2,3-13C3, the resulting metabolites will contain the 13C labels at specific positions. By analyzing the mass-to-charge ratio (m/z) of the fragments, researchers can deduce the location of the labeled carbons within the metabolite's structure. For instance, in studies using gas chromatography-mass spectrometry (GC-MS), information about the position of 13C atoms is obtained by measuring the fragment ions generated by electron ionization (EI). shimadzu.com This allows for a detailed mapping of carbon transitions and provides insights into the activity of different metabolic pathways. For example, the analysis of the mass spectra of derivatized amino acids, which are downstream products of glucose metabolism, can reveal the specific labeling patterns and thus the metabolic routes taken by the carbon backbone of the initial glucose tracer. shimadzu.com

A study on fructose (B13574) metabolism utilized [1,2,3-13C3] D-fructose, a structural isomer of glucose, and its fragmentation analysis revealed shifts in the mass spectra that corresponded to the labeled carbon positions. nih.gov This principle is directly applicable to D-Glucose-1,2,3-13C3, where the fragmentation of its metabolic products would show predictable mass shifts depending on which parts of the carbon skeleton are retained. For instance, if a three-carbon metabolite like lactate is formed from D-Glucose-1,2,3-13C3 via glycolysis, it is expected to be fully labeled with 13C. However, intramolecular 13C has been shown to potentially affect fragmentation efficiency, which necessitates careful calibration for accurate quantification of isotopologues. nih.gov

The following table provides an overview of the mass spectrometry techniques used in the analysis of 13C-labeled glucose studies.

Analytical TechniquePrincipleApplication in D-Glucose-1,2,3-13C3 StudiesKey Findings from Research
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds before ionization and mass analysis.Analysis of 13C patterns in derivatized amino acids and other small metabolites to determine metabolic flux. nih.govEnables the determination of flux ratios in central carbon metabolism by analyzing fragment ions. shimadzu.com
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates compounds in a liquid phase before mass analysis.Direct measurement of labeled metabolites in biological fluids with minimal sample preparation. researchgate.netAllows for the quantification of various lactate isotopologues and isotopomers generated from labeled glucose. nih.gov
Isotope Ratio Mass Spectrometry (IRMS) High-precision measurement of the ratio of stable isotopes.Quantifies the overall 13CO2 enrichment in expired breath to determine glucose oxidation rates. d-nb.infoCan determine the 13C/12C ratios of individual sugars like glucose and fructose after separation. acs.orgoiv.int

Chromatographic Separation Techniques for Metabolite Purification Prior to Analysis

Prior to mass spectrometric analysis, complex biological samples must undergo a separation process to isolate the metabolites of interest. Chromatographic techniques are indispensable for this purpose, ensuring that the subsequent analysis is accurate and specific.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating non-volatile metabolites from complex mixtures. In the context of D-Glucose-1,2,3-13C3 tracer studies, HPLC can be used to purify glucose, fructose, and other sugar phosphates from cell extracts or biological fluids. oiv.int The separation is based on the differential partitioning of the analytes between a stationary phase and a mobile phase. Different types of HPLC columns, such as amino (NH2) columns, can be employed to effectively separate individual sugars. acs.org This separation is crucial to avoid interference from other compounds during the isotopic analysis. For instance, coupling HPLC with IRMS allows for the simultaneous determination of the 13C/12C isotope ratio of glucose, fructose, and other related compounds in a single run. oiv.int

Gas Chromatography (GC) is another powerful separation technique, typically used for volatile or semi-volatile compounds. For the analysis of non-volatile metabolites like glucose and its derivatives, a chemical derivatization step is required to make them amenable to GC analysis. nih.gov This derivatized sample is then introduced into the GC system, where compounds are separated based on their boiling points and interactions with the stationary phase. GC is often coupled with mass spectrometry (GC-MS), providing a robust platform for metabolic flux analysis. nih.gov

The table below summarizes the chromatographic techniques used for metabolite purification in 13C tracer studies.

Chromatographic TechniquePrinciple of SeparationDerivatization Requirement for GlucoseCoupled Analytical DetectorApplication in D-Glucose-1,2,3-13C3 Studies
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a liquid mobile phase and a solid stationary phase.Not typically required.UV, Refractive Index, Mass Spectrometry (MS), Isotope Ratio Mass Spectrometry (IRMS).Separation of sugars and organic acids from biological samples for subsequent isotopic analysis. oiv.intacs.org
Gas Chromatography (GC) Differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Yes, to increase volatility (e.g., silylation, oximation).Flame Ionization Detector (FID), Mass Spectrometry (MS).Separation of derivatized amino acids and other metabolites for flux analysis. nih.govnih.gov

Quality Control and Validation of Isotopic Enrichment in Samples

Ensuring the accuracy and reliability of data from D-Glucose-1,2,3-13C3 tracer studies is paramount. This requires rigorous quality control and validation procedures at every stage of the analytical process.

A critical aspect of quality control is the use of appropriate standards. This includes certified reference materials and internal standards. For instance, using a known amount of a labeled internal standard, such as [1,2-13C2] D-glucose, allows for accurate quantification of the target analyte by correcting for variations in sample preparation and instrument response. nih.gov The chemical and isotopic purity of the D-Glucose-1,2,3-13C3 tracer itself must be verified, and this information is typically provided by the manufacturer in a certificate of analysis. shoko-sc.co.jpbuchem.com

Validation of the analytical method involves demonstrating its linearity, accuracy, precision, and sensitivity. This is achieved by analyzing standard curves prepared with known concentrations of the labeled compound and by assessing the reproducibility of the measurements. researchgate.net For example, a method for measuring glucose isotopic enrichment using LC-MS was validated by demonstrating linearity over a wide range of enrichments and by determining the within-day and between-day variation. researchgate.net

Furthermore, it is important to account for any potential isotopic fractionation that may occur during sample preparation and analysis. Isotopic fractionation can lead to an under- or overestimation of the true isotopic enrichment. Studies have shown that ensuring close to 100% material recovery during purification steps, such as preparative HPLC, is crucial to prevent significant isotope fractionation. acs.org

The following table outlines key quality control and validation steps in isotopic enrichment analysis.

Quality Control/Validation StepPurposeMethodology
Purity Assessment of Tracer To ensure the chemical and isotopic purity of the D-Glucose-1,2,3-13C3.Certificate of Analysis from the supplier, in-house verification using NMR or high-resolution MS. shoko-sc.co.jpbuchem.com
Use of Internal Standards To correct for variability in sample processing and instrument response.Addition of a known amount of a different isotopically labeled standard (e.g., uniformly labeled [U-13C6]glucose). nih.gov
Method Validation To confirm the analytical method is accurate, precise, and sensitive.Analysis of standard curves, determination of limits of detection and quantification, assessment of intra- and inter-assay variability. researchgate.net
Control of Isotopic Fractionation To minimize bias in isotope ratio measurements.Optimizing purification steps to achieve high recovery rates. acs.org

Applications of D Glucose 1,2,3 13c3 in Metabolic Flux Analysis

Elucidation of Glycolytic Pathway Fluxes Using C1,2,3 Labeling

When D-Glucose-1,2,3-¹³C₃ enters the glycolytic pathway, the six-carbon glucose molecule is ultimately cleaved into two three-carbon pyruvate (B1213749) molecules. Due to the specific labeling at the C-1, C-2, and C-3 positions, this process yields one molecule of pyruvate labeled at all three carbons ([¹³C₃]pyruvate) and one molecule of unlabeled pyruvate. nih.gov This distinct labeling pattern provides a clear signature for glycolytic metabolism.

Formation of Labeled Pyruvate and Lactate (B86563) Isotopomers

The metabolism of D-Glucose-1,2,3-¹³C₃ through glycolysis results in the formation of specific isotopomers of pyruvate and its reduced form, lactate. The top half of the glucose molecule (carbons 1-3) gives rise to a pyruvate molecule where all three carbon atoms are ¹³C, known as M+3 pyruvate. The bottom half of the glucose molecule (carbons 4-6), which is unlabeled in this tracer, produces an unlabeled (M+0) pyruvate molecule. nih.gov Consequently, the lactate produced from these pyruvate molecules will also be either M+3 labeled or unlabeled. nih.gov The detection and quantification of these specific isotopomers are typically performed using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. benchchem.com

Quantification of M+3 Lactate as a Glycolytic Indicator

The amount of M+3 lactate produced is directly proportional to the amount of D-Glucose-1,2,3-¹³C₃ that has been metabolized through glycolysis. nih.gov This makes the quantification of M+3 lactate a robust indicator of the glycolytic flux. By measuring the relative abundance of M+3 lactate compared to other lactate isotopomers, researchers can calculate the rate of glycolysis in cells or tissues under various physiological or pathological conditions. This method has been applied in diverse research areas, from studying cancer metabolism to understanding neuronal energy utilization. nih.govtum.de

Differentiation and Quantification of Pentose (B10789219) Phosphate (B84403) Pathway Activity

D-Glucose-1,2,3-¹³C₃ is also instrumental in dissecting the activity of the pentose phosphate pathway (PPP), a crucial pathway for producing NADPH and precursors for nucleotide biosynthesis. khanacademy.org The unique labeling pattern of this tracer allows for the differentiation of carbon flow through the PPP from glycolysis.

Decarboxylation of C-1 and Rearrangement of C-2, C-3 in the Oxidative Branch

The oxidative branch of the PPP begins with the dehydrogenation of glucose-6-phosphate (derived from the administered D-Glucose-1,2,3-¹³C₃) and is followed by a key decarboxylation step. nih.gov In this reaction, the ¹³C-labeled carbon at the C-1 position is lost as ¹³CO₂. researchgate.net The remaining five-carbon sugar, ribulose-5-phosphate, will contain the ¹³C labels at the original C-2 and C-3 positions of glucose. Subsequent reactions in the non-oxidative PPP involve a series of carbon rearrangements catalyzed by enzymes like transketolase and transaldolase. nih.govresearchgate.net

Analysis of M+2 Lactate as a Signature of Pentose Phosphate Pathway Flux

The carbon shuffling in the non-oxidative PPP can lead to the formation of fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate, which can re-enter the glycolytic pathway. researchgate.net When the ribulose-5-phosphate derived from D-Glucose-1,2,3-¹³C₃ (and now labeled at two positions) is processed, it can ultimately be converted to lactate. This lactate molecule will contain two ¹³C atoms and is referred to as M+2 lactate. The presence and quantity of M+2 lactate are therefore a direct signature of glucose having been metabolized through the PPP. nih.gov By comparing the ratio of M+2 lactate to M+3 lactate, the relative flux through the PPP versus glycolysis can be determined. nih.gov

Contribution of Non-Oxidative PPP to Carbon Distribution

The non-oxidative branch of the PPP plays a significant role in redistributing the carbon atoms from the initial glucose molecule. researchgate.net The reversible reactions of the non-oxidative PPP can lead to complex labeling patterns in various metabolic intermediates. For instance, the interaction of labeled intermediates from the PPP with unlabeled glycolytic intermediates can generate a variety of isotopomers. researchgate.net Detailed analysis of the labeling patterns of intermediates like fructose-6-phosphate and glyceraldehyde-3-phosphate can provide deeper insights into the bidirectional nature of the non-oxidative PPP and its connections with glycolysis. researchgate.net This intricate analysis helps to create a more complete picture of central carbon metabolism.

Compound Name
D-Glucose-1,2,3-13C3
Pyruvate
Lactate
Glucose-6-phosphate
Ribulose-5-phosphate
Fructose-6-phosphate
Glyceraldehyde-3-phosphate
NADPH
Carbon dioxide

Interactive Data Table: Isotopomer Distribution from D-Glucose-1,2,3-13C3 Metabolism

PathwayKey IntermediateResulting Lactate IsotopomerInterpretation
Glycolysis[¹³C₃]PyruvateM+3 LactateDirect measure of glycolytic flux
Pentose Phosphate Pathway (Oxidative)[¹³C₂]Ribulose-5-PhosphateM+2 LactateSignature of PPP flux
GlycolysisUnlabeled PyruvateM+0 LactateFrom the unlabeled portion of the glucose tracer

Investigation of Tricarboxylic Acid (TCA) Cycle Intermediates and Anaplerosis

The metabolism of D-Glucose-1,2,3-13C3 through glycolysis yields [1,2,3-¹³C₃]pyruvate. This labeled pyruvate serves as a critical precursor for interrogating the metabolic fluxes entering and cycling within the TCA cycle. The analysis of ¹³C incorporation into TCA cycle intermediates and related amino acids allows for the quantification of anaplerotic (pathways that replenish TCA cycle intermediates) and cataplerotic (pathways that drain TCA cycle intermediates) fluxes.

Glycolytic breakdown of D-Glucose-1,2,3-13C3 produces pyruvate labeled at all three of its carbon positions ([U-¹³C₃]pyruvate or [1,2,3-¹³C₃]pyruvate). nih.gov This molecule stands at a major metabolic crossroads and can enter the mitochondrial TCA cycle through two primary enzymatic gateways:

Pyruvate Dehydrogenase (PDH): This enzyme complex catalyzes the oxidative decarboxylation of pyruvate. It removes the carboxyl group (C1) as CO₂, and the remaining two-carbon acetyl unit, now [1,2-¹³C₂]acetyl-CoA, enters the TCA cycle by condensing with oxaloacetate to form citrate (B86180). pnas.org

Pyruvate Carboxylase (PC): This anaplerotic enzyme catalyzes the carboxylation of pyruvate to form oxaloacetate, a four-carbon intermediate of the TCA cycle. When using [1,2,3-¹³C₃]pyruvate as a substrate, this reaction produces [1,2,3-¹³C₃]oxaloacetate. pnas.org

The distinct labeling patterns produced by these two entry points are fundamental to resolving their relative contributions to TCA cycle activity.

The relative flux through PDH versus PC can be determined by analyzing the mass isotopomer distribution in TCA cycle intermediates, particularly citrate.

Flux through PDH results in the condensation of unlabeled oxaloacetate with [1,2-¹³C₂]acetyl-CoA, initially producing citrate with two ¹³C atoms (M+2 citrate).

Flux through PC generates [1,2,3-¹³C₃]oxaloacetate. This can then condense with unlabeled acetyl-CoA to form citrate with three ¹³C atoms (M+3 citrate). nih.gov

Therefore, the ratio of M+3 to M+2 citrate provides a direct measure of the relative activities of PC and PDH. nih.govpnas.org This principle has been applied in various studies to understand metabolic reprogramming in different physiological and pathological states. For instance, in pancreatic beta cells, it has been shown that pyruvate enters both pathways to a similar extent, a balance that is crucial for insulin (B600854) secretion. pnas.org Research in the liver has also used this methodology to demonstrate the preference for pyruvate carboxylase flux over PDH flux. researchgate.net

Entry PathwayEnzymeLabeled SubstrateInitial Labeled ProductResulting Citrate Isotopomer
Oxidative DecarboxylationPyruvate Dehydrogenase (PDH)[1,2,3-¹³C₃]Pyruvate[1,2-¹³C₂]Acetyl-CoAM+2
Anaplerotic CarboxylationPyruvate Carboxylase (PC)[1,2,3-¹³C₃]Pyruvate[1,2,3-¹³C₃]OxaloacetateM+3

Further insights into TCA cycle dynamics are gained by analyzing the ¹³C labeling patterns of metabolites that are in equilibrium with cycle intermediates, such as glutamate (B1630785) and aspartate, which are derived from α-ketoglutarate and oxaloacetate, respectively. The analysis is particularly powerful because of ¹³C "scrambling" in symmetrical molecules.

When labeled oxaloacetate cycles through succinate (B1194679) and fumarate—both symmetrical molecules—the carbon atoms can be rearranged. For example, [1,2,3-¹³C₃]oxaloacetate, formed via PC, can become [2,3,4-¹³C₃]oxaloacetate after passing through the lower part of the cycle. researchgate.net This scrambling affects the labeling patterns of subsequent intermediates.

The isotopomer populations in glutamate are a sensitive reporter of the relative fluxes through PC and PDH. pnas.orgnih.gov

Exclusive PDH flux from [1,2,3-¹³C₃]pyruvate generates [1,2-¹³C₂]acetyl-CoA, which labels α-ketoglutarate and glutamate at positions C4 and C5, resulting in [4,5-¹³C₂]glutamate.

Significant PC flux introduces [1,2,3-¹³C₃]oxaloacetate into the cycle. This leads to the formation of α-ketoglutarate and glutamate labeled at positions C1, C2, and C3 ([1,2,3-¹³C₃]glutamate) or C2 and C3 ([2,3-¹³C₂]glutamate) depending on the turn of the cycle. pnas.orgnih.gov

By using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to distinguish these different glutamate isotopomers (e.g., the C4 doublet signal relative to the C3 signal), researchers can precisely quantify the anaplerotic contribution of PC to the TCA cycle. uc.pt

Dominant Pyruvate Entry PathwayKey Labeled IntermediatePrimary Glutamate Isotopomer FormedTypical Analytical Observation (¹³C NMR)
Pyruvate Dehydrogenase (PDH)[1,2-¹³C₂]Acetyl-CoA[4,5-¹³C₂]GlutamateStrong doublet signal at C4 (C4D45)
Pyruvate Carboxylase (PC)[1,2,3-¹³C₃]Oxaloacetate[1,2,3-¹³C₃]Glutamate / [2,3-¹³C₂]GlutamateComplex multiplet signals at C2 and C3

Assessment of Gluconeogenesis and Substrate Contributions

While D-Glucose-1,2,3-13C3 is not a primary tracer for measuring the rate of de novo glucose synthesis (gluconeogenesis), it is an invaluable tool for studying the fate of glucose molecules, including those newly synthesized from gluconeogenic precursors like glycerol (B35011), and their interaction with other key pathways such as the Pentose Phosphate Pathway (PPP).

Studies of gluconeogenesis often employ tracers like [U-¹³C₃]glycerol. In the liver, glycerol is converted to triose phosphates. The subsequent condensation of two triose phosphate molecules forms glucose. Due to the action of triose phosphate isomerase, which equilibrates the triose phosphates, this process produces a mixture of glucose molecules labeled in the top half ([1,2,3-¹³C₃]glucose) and the bottom half ([4,5,6-¹³C₃]glucose). nih.govresearchgate.net

The analysis of how the [1,2,3-¹³C₃]glucose moiety is further metabolized is crucial. Using D-Glucose-1,2,3-13C3 as a tracer directly mimics the fate of the "top-half" labeled glucose produced from glycerol. This allows researchers to isolate and study the metabolic routing of this specific portion of the glucose molecule without confounding signals from the [4,5,6-¹³C₃]glucose isotopomer. This approach is critical for dissecting the interplay between gluconeogenesis and glycolysis or the PPP.

The Pentose Phosphate Pathway (PPP) is a major route of glucose metabolism that produces NADPH and precursors for nucleotide synthesis. The specific labeling of D-Glucose-1,2,3-13C3 (or the analogous [1,2,3-¹³C₃]glucose from glycerol) provides a unique opportunity to quantify flux through the oxidative branch of the PPP.

When [1,2,3-¹³C₃]glucose-6-phosphate enters the oxidative PPP, the C1 carbon is removed as CO₂. researchgate.net The remaining carbons are rearranged, ultimately producing metabolites like fructose-6-phosphate and glyceraldehyde-3-phosphate with altered labeling patterns. A key product is [1,2-¹³C₂]fructose-6-phosphate, which can then be converted back to [1,2-¹³C₂]glucose. nih.govresearchgate.net

Crucially, the PPP only affects the labeling of the top half of the glucose molecule. The labeling of the bottom half (C4, C5, C6) remains unchanged. researchgate.net Therefore, by comparing the isotopomer distribution in the C1-C3 portion of glucose to the C4-C6 portion, researchers can measure PPP activity. An increase in the [1,2-¹³C₂]glucose isotopomer relative to the [1,2,3-¹³C₃]glucose isotopomer is a direct indicator of PPP flux. researchgate.netnih.gov This method has been used to show that fasting stimulates hepatic PPP activity in humans. semanticscholar.org

Metabolic StateInput Glucose IsotopomerPathwayKey Output IsotopomerMetabolic Interpretation
Baseline[1,2,3-¹³C₃]GlucoseGlycolysis[1,2,3-¹³C₃]PyruvateStandard glycolytic flux
PPP Active[1,2,3-¹³C₃]GlucosePentose Phosphate Pathway (oxidative)[1,2-¹³C₂]GlucoseQuantifies flux through the PPP

Analysis of Specific Enzyme Mechanisms and Metabolic Branch Points

The strategic placement of 13C labels in D-Glucose-1,2,3-13C3 is particularly advantageous for interrogating the flux through central carbon metabolism, most notably the branch point between glycolysis and the pentose phosphate pathway (PPP). The differential metabolism of this tracer in these two pathways yields distinct labeling patterns in downstream metabolites, which can be quantified to determine the relative pathway activity.

When D-Glucose-1,2,3-13C3 enters glycolysis, the six-carbon glucose molecule is cleaved into two three-carbon molecules of pyruvate. This process conserves the labeled carbons together, resulting in the formation of [1,2,3-13C3]pyruvate. This fully labeled pyruvate is then subsequently converted to [1,2,3-13C3]lactate under anaerobic conditions or enters the tricarboxylic acid (TCA) cycle. nih.gov

Conversely, if D-Glucose-1,2,3-13C3 is shunted into the oxidative branch of the PPP, the carbon at the C1 position is lost as 13CO2 during the conversion of 6-phosphogluconate. The remaining five-carbon sugar undergoes a series of rearrangements. The subsequent re-entry of PPP intermediates into glycolysis leads to the production of pyruvate and lactate with different labeling patterns. For instance, the metabolism of [1, 2, 3–13C3]glucose through the PPP can generate M+2 lactate (lactate with two 13C atoms). nih.gov

By measuring the relative abundance of M+3 lactate (from glycolysis) and M+2 lactate (from the PPP), researchers can quantify the flux of glucose through these competing pathways. nih.gov This provides direct insight into the activity of key enzymes at this metabolic branch point, such as glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the PPP. This analytical approach is crucial for understanding how cells allocate glucose for either energy production (glycolysis) or the generation of reducing power (NADPH) and biosynthetic precursors (PPP).

Table 1: Lactate Isotopologue Distribution from D-Glucose-1,2,3-13C3 Metabolism

Metabolic Pathway Key Enzyme Activity Resulting Lactate Isotopologue Mass Enrichment
Glycolysis Pyruvate Kinase [1,2,3-13C3]Lactate M+3
Pentose Phosphate Pathway (Oxidative) Glucose-6-Phosphate Dehydrogenase [2,3-13C2]Lactate (example) M+2

This interactive table summarizes how the analysis of lactate isotopologues derived from D-Glucose-1,2,3-13C3 can elucidate the activity of distinct metabolic pathways.

Application in Cell Culture Systems and Isolated Organ Models

The utility of D-Glucose-1,2,3-13C3 extends beyond theoretical pathway analysis to practical applications in various biological systems, from single-cell cultures to complex isolated organs.

Metabolic Profiling in Cultured Cells

In cell culture systems, stable isotope tracers are indispensable for delineating the metabolic phenotypes of different cell types, especially in cancer research. While many studies have utilized uniformly labeled glucose or [1,2-13C2]glucose, the principles are directly applicable to the use of D-Glucose-1,2,3-13C3 for more specific inquiries.

For example, studies on human leukemia T cells (Jurkat cells) using [1,2-13C2]glucose have revealed a heterogeneous metabolism within an asynchronous cell population. nih.gov By analyzing the isotopomers of lactate, alanine, glutamate, and the ribose-5-phosphate (B1218738) moiety of nucleotides, researchers could obtain integrated information about the PPP, the TCA cycle, and amino acid metabolism. nih.gov The results indicated that different metabolic phenotypes might coexist, possibly corresponding to cells in different phases of the cell cycle. nih.gov

Using D-Glucose-1,2,3-13C3 in such a system would allow for a more refined analysis of the glycolysis-PPP branch point. The resulting isotopomer data for key metabolites would provide quantitative fluxes, revealing how proliferating cells rewire their central carbon metabolism to support growth and division.

Table 2: Example Metabolite Isotopomers from Labeled Glucose in Cultured Cells

Metabolite Potential Isotopomers from Labeled Glucose Metabolic Pathway Indicated
Lactate M+2, M+3 Pentose Phosphate Pathway, Glycolysis
Glutamate M+2, M+3, M+4, M+5 TCA Cycle Activity, Anaplerosis
Ribose-5-Phosphate M+1, M+2 Pentose Phosphate Pathway

This interactive table illustrates how different isotopomers detected in key metabolites can be traced back to specific metabolic pathways when using a labeled glucose tracer in cell culture experiments. Adapted from principles described in studies on Jurkat cells. nih.gov

Ex Vivo and In Vitro Organ Perfusion Studies

Isolated organ perfusion systems provide a bridge between in vitro cell culture and in vivo studies, allowing for the investigation of organ-specific metabolism in a controlled environment. The use of 13C-labeled glucose in ex vivo perfused organs, such as kidneys and livers, has demonstrated that these organs remain metabolically active even under hypothermic preservation conditions. diva-portal.orgnih.gov

Studies involving the hypothermic machine perfusion of porcine kidneys with uniformly 13C-labeled glucose have shown that significant de novo metabolism occurs. nih.gov The detection of labeled lactate and other metabolites confirms active glycolysis. nih.gov Furthermore, the presence of non-glycolytic derivatives suggests that metabolism in this state is more complex than previously assumed, involving pathways beyond simple glycolysis. nih.gov Similarly, ex vivo perfusion of human kidney tissue has shown active glycolysis and the contribution of glucose to the TCA cycle. biorxiv.orgnih.gov

The application of D-Glucose-1,2,3-13C3 in these organ perfusion models would offer a more granular view of this complex metabolism. It would enable researchers to quantify the partitioning of glucose between glycolysis and the PPP within a whole organ, providing insights into how metabolic priorities shift in response to ischemia, preservation, and reperfusion. This could be crucial for developing improved organ preservation techniques that better support the metabolic needs of the tissue. nih.govnih.gov

Table 3: Research Findings from Ex Vivo Organ Perfusion with 13C-Glucose

Organ Key Finding Implication Reference
Porcine Kidney De novo metabolism occurs during hypothermic machine perfusion. Metabolism is more complex than previously thought, involving non-glycolytic pathways. nih.gov
Human Kidney Maintained active glycolysis and TCA cycle contribution from glucose for up to 4-8 days ex vivo. Demonstrates the feasibility of long-term metabolic preservation and study. biorxiv.orgnih.gov
Human Liver Global 13C tracing confirmed well-known features and revealed unexpected metabolic activities. Ex vivo models can recapitulate and discover features of human organ metabolism. diva-portal.org

This interactive table summarizes key findings from ex vivo organ perfusion studies that utilize 13C-labeled glucose to probe metabolism.

Table of Mentioned Compounds

Compound Name
D-Glucose-1,2,3-13C3
D-Glucose-1,2-13C2
[U-13C6]glucose
[U-13C3]glycerol
Lactate
Pyruvate
Glucose-6-phosphate
6-phosphogluconate
[1,2,3-13C3]pyruvate
[1,2,3-13C3]lactate
[2,3-13C2]Lactate
Alanine
Glutamate
Ribose-5-phosphate
NADPH
CO2
Acetyl-CoA
Malate
Succinate

Advanced Isotopic Studies and Multi Tracer Approaches with D Glucose 1,2,3 13c3

Concurrent Use of Multiple Stable Isotope Tracers (e.g., 2H, 15N, other 13C-substrates)

The strategic use of D-Glucose-1,2,3-13C3 in combination with other stable isotope tracers allows for the simultaneous investigation of multiple intersecting metabolic pathways. This multi-tracer approach provides a more comprehensive picture of cellular metabolism than could be achieved with a single tracer alone. Advances in analytical techniques, particularly ultrahigh-resolution mass spectrometry (UHRMS) and nuclear magnetic resonance (NMR), have made double- or triple-tracer experiments increasingly feasible, as the distinct mass differences between isotopes like ¹³C, ¹⁵N, and ²H allow for the resolution of complex isotopic labeling patterns. eurisotop.com

By administering D-Glucose-1,2,3-13C3 alongside tracers labeled with deuterium (B1214612) (²H) or nitrogen-15 (B135050) (¹⁵N), researchers can concurrently track glucose metabolism, fatty acid synthesis or oxidation (using ²H₂O), and amino acid or nucleotide metabolism (using ¹⁵N-labeled amino acids like glutamine). eurisotop.comphysiology.orgnih.gov For example, a study might employ D-Glucose-1,2,3-13C3 to monitor glycolytic and pentose (B10789219) phosphate (B84403) pathway (PPP) fluxes, while simultaneously using [U-¹⁵N₂]-Glutamine to trace the pathways of nitrogen through amino acid and nucleotide synthesis. eurisotop.com This dual-labeling strategy is invaluable for understanding how the metabolism of different nutrient classes is coordinated.

The specific labeling pattern of D-Glucose-1,2,3-13C3 is particularly advantageous for distinguishing between glycolysis and the oxidative PPP. nih.gov When metabolized through glycolysis, it produces M+3 lactate (B86563). nih.gov However, if it enters the PPP, the ¹³C label at the C1 position is lost as ¹³CO₂, resulting in M+2 lactate. nih.gov This allows for the calculation of the relative flux through these two fundamental pathways. nih.gov Combining this with other ¹³C-labeled substrates, such as [U-¹³C]-Glutamine, enables the detailed mapping of carbon transitions throughout the central carbon metabolism, including the TCA cycle.

Tracer Combination Metabolic Pathways Interrogated Research Application Example
D-Glucose-1,2,3-13C3 + [¹⁵N]-GlutamineGlycolysis, Pentose Phosphate Pathway, TCA Cycle, Amino Acid & Nucleotide SynthesisQuantifying the relative contribution of glucose and glutamine to the TCA cycle and biomass production in cancer cells. eurisotop.com
D-Glucose-1,2,3-13C3 + ²H₂OGlucose Metabolism, de novo Fatty Acid Synthesis, GluconeogenesisAssessing the interplay between carbohydrate metabolism and lipid synthesis in metabolic diseases like non-alcoholic fatty liver disease (NAFLD). physiology.org
D-Glucose-1,2,3-13C3 + [U-¹³C]-Fatty AcidGlycolysis, TCA Cycle, Fatty Acid Oxidation (FAO)Determining the flexibility of cardiac muscle in switching between glucose and fatty acids as primary fuel sources under different physiological conditions.
D-Glucose-1,2,3-13C3 + [¹³C₃]-PropionateGlycolysis, Gluconeogenesis, AnaplerosisMeasuring hepatic glucose production and the contribution of different precursors (lactate, glycerol (B35011), propionate) to gluconeogenesis. physiology.org

Spatially Resolved Metabolic Flux Analysis (e.g., Tissue-Specific Metabolism)

Metabolic activity is not uniform across an organ or tissue; different cell types within a complex tissue can exhibit distinct metabolic specializations. nih.gov Spatially resolved metabolic flux analysis aims to map these metabolic heterogeneities. By coupling stable isotope tracing with imaging techniques like matrix-assisted laser desorption ionization imaging mass spectrometry (MALDI-IMS), researchers can visualize the distribution and incorporation of labeled metabolites within tissue sections. nih.gov

Infusion of D-Glucose-1,2,3-13C3, followed by the analysis of tissue slices, can reveal how glucose is differentially processed in various regions of an organ. For example, in the kidney, such techniques have demonstrated that the cortex primarily carries out gluconeogenesis, while the medulla is predominantly glycolytic. nih.gov Similarly, in the brain, spatial gradations in the utilization of glucose versus other substrates like ketone bodies can be observed across different regions, such as the hippocampus and midbrain. nih.gov

This approach provides invaluable insights into the metabolic organization of tissues and how this organization is altered in disease states. For instance, analyzing tumor biopsies after D-Glucose-1,2,3-13C3 administration could map regions of high glycolytic activity (the Warburg effect) versus regions that may rely on other metabolic pathways, providing a deeper understanding of the tumor microenvironment. Recent studies on intact human liver tissue cultured ex vivo have also utilized global ¹³C tracing to perform in-depth metabolic flux analysis, confirming known metabolic features and uncovering unexpected activities, highlighting the power of these techniques to study human tissue metabolism directly. diva-portal.org

Tissue/Organ Observed Metabolic Heterogeneity Key Findings from Isotope Tracing
KidneyCortex vs. MedullaCortex shows high gluconeogenic flux, while the medulla exhibits high glycolytic flux. The cortex preferentially uses glutamine and citrate (B86180), whereas the medulla favors fatty acids. nih.gov
BrainHippocampus vs. Midbrain vs. ThalamusUnder a ketogenic diet, 3-hydroxybutyrate (B1226725) contribution to the TCA cycle is highest in the hippocampus. Nitrogen sources also vary, with branched-chain amino acids contributing most in the midbrain. nih.gov
LiverPeriportal vs. Pericentral HepatocytesEx vivo studies show that cultured human liver tissue retains individual metabolic phenotypes, such as differences in glucose production rates, which can be correlated with donor plasma glucose levels. diva-portal.org
TumorTumor Core vs. PeripheryHypothetically, could reveal regions of high glycolytic activity (M+3 lactate from D-Glucose-1,2,3-13C3) versus regions with active PPP (M+2 lactate), indicating different proliferative and redox states.

Temporal Dynamics of Metabolic Fluxes Using D-Glucose-1,2,3-13C3

Metabolic networks are not static; they are highly dynamic systems that adapt to changes in nutrient availability, energy demand, and signaling cues. D-Glucose-1,2,3-13C3 is an essential tool for studying these temporal dynamics through pulse-chase experiments. In this experimental design, cells or organisms are exposed to the labeled glucose for a defined period (the "pulse"), after which it is replaced by unlabeled glucose (the "chase"). By collecting samples at various time points during both phases, researchers can track the rate of label incorporation into and clearance from downstream metabolites.

This approach allows for the determination of metabolic flux rates, which are the rates of conversion of metabolites through a pathway, rather than just static metabolite concentrations. researchgate.net It can reveal how quickly a metabolic network responds to a stimulus, the turnover rates of specific metabolite pools, and the time scales over which metabolic reprogramming occurs. nih.gov For example, following a hormonal stimulus, one could use D-Glucose-1,2,3-13C3 to measure how rapidly fluxes through glycolysis and gluconeogenesis are altered in liver cells.

The data generated from such experiments can be used to build and validate dynamic computational models of metabolism, providing a quantitative understanding of metabolic regulation.

Time Point Hypothetical ¹³C Enrichment in Lactate (M+3) Hypothetical ¹³C Enrichment in Ribose-5-Phosphate (B1218738) (M+2) Interpretation
T = 0 min (Pulse Start)0%0%Pre-labeling baseline.
T = 15 min25%10%Rapid incorporation of ¹³C into the glycolytic pathway. Slower initial flux into the pentose phosphate pathway.
T = 60 min (Pulse End)50%35%Approach to isotopic steady state. Both pathways are actively utilizing the labeled glucose.
T = 75 min (Chase Start)40%28%The unlabeled glucose begins to dilute the labeled pools. The faster turnover of the glycolytic pool is evident.
T = 120 min15%12%Continued clearance of the ¹³C label from both pathways, indicating dynamic turnover of these metabolite pools.

Integration with Proteomics and Transcriptomics Data for Systems-Level Understanding

To achieve a comprehensive, systems-level understanding of cellular physiology, it is crucial to integrate data from multiple 'omics' layers. elsevier.com Metabolic flux data obtained using D-Glucose-1,2,3-13C3 provides a functional readout of the metabolic phenotype, which can be correlated with global changes in gene expression (transcriptomics) and protein abundance (proteomics). nih.govshimadzu.com

This integrated approach allows researchers to connect the regulation of metabolic enzyme expression with the actual metabolic activity of the pathways they catalyze. For example, a study might observe an increased flux through the pentose phosphate pathway using D-Glucose-1,2,3-13C3. By examining transcriptomic and proteomic data from the same samples, they could determine if this increased flux is correlated with the upregulation of genes and proteins for key PPP enzymes, such as Glucose-6-Phosphate Dehydrogenase.

This multi-omics strategy is particularly powerful for understanding complex biological phenomena like disease pathogenesis or cellular adaptation. nih.govmdpi.com For instance, a systems biology study of type 2 diabetes might use proteomics to identify changes in protein expression in adipose tissue, while using metabolic flux analysis to quantify alterations in glucose and lipid metabolism, providing a mechanistic link between protein-level changes and the observed metabolic dysregulation. mdpi.com By integrating these datasets, researchers can build more complete and predictive models of biological systems. shimadzu.com

Observed Metabolic Flux Change (from D-Glucose-1,2,3-13C3) Correlated Transcriptomic Data (mRNA levels) Correlated Proteomic Data (Protein levels) Systems-Level Interpretation
Increased Glycolytic FluxUpregulation of PFKFB3 and LDHA genesIncreased abundance of PFKFB3 and LDHA enzymesTranscriptional upregulation of key glycolytic enzymes drives the observed increase in aerobic glycolysis (Warburg effect).
Decreased TCA Cycle Flux from GlucoseDownregulation of PDH complex genesLower levels of Pyruvate (B1213749) Dehydrogenase proteinReduced entry of glucose-derived pyruvate into the TCA cycle, suggesting reliance on other substrates like glutamine (anaplerosis).
Increased Pentose Phosphate Pathway FluxUpregulation of G6PD and TKT genesIncreased abundance of G6PD and Transketolase proteinsThe cell is increasing nucleotide and NADPH production to support proliferation and combat oxidative stress, driven by changes at the gene and protein level.
Increased Serine Synthesis FluxUpregulation of PHGDH geneIncreased abundance of Phosphoglycerate DehydrogenaseDiversion of glycolytic intermediates into the serine synthesis pathway to provide building blocks for proteins and nucleotides.

Computational Modeling and Data Interpretation in D Glucose 1,2,3 13c3 Studies

Metabolic Network Reconstruction for Isotopomer Tracing

Metabolic network reconstruction is the foundational step for any isotope tracing study. It involves creating a detailed map of all relevant biochemical reactions within a cell or organism. wikipedia.orgescholarship.org This map, or model, is based on genomic and biochemical information and represents the complete set of metabolic capabilities of the system under investigation. nih.govnih.gov

For isotopomer tracing with D-Glucose-1,2,3-¹³C₃, the reconstructed network must include detailed information on the carbon atom transitions for each reaction. umd.edubiorxiv.org This means that for every enzymatic reaction in the model, the fate of each carbon atom from the substrate to the product must be explicitly defined. This atomic-level detail is crucial for simulating how the ¹³C label from D-Glucose-1,2,3-¹³C₃ will be distributed throughout the metabolic network.

The process involves:

Stoichiometric Balancing: Ensuring that for every reaction, the number of atoms of each element is conserved.

Reaction Directionality: Determining whether a reaction is reversible or irreversible based on thermodynamic constraints. oup.com

Compartmentalization: Defining the cellular location of each reaction (e.g., cytoplasm, mitochondria), as this affects metabolite transport and pathway interactions.

Once constructed, this network serves as the framework for interpreting the labeling patterns of metabolites measured experimentally after feeding cells with D-Glucose-1,2,3-¹³C₃. For example, a key application of this tracer is to differentiate between glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP). Glycolytic metabolism of [1, 2, 3–¹³C₃]glucose produces lactate (B86563) labeled on all three carbons (M+3). nih.gov In contrast, when glucose enters the PPP, the carbon at position 1 is lost as CO₂. The resulting metabolites re-entering glycolysis will lead to the formation of lactate labeled on only two carbons (M+2). nih.gov By measuring the relative amounts of M+2 and M+3 lactate, and interpreting these results within the context of the reconstructed network, researchers can quantify the flux through these two critical pathways. nih.gov

Algorithms for Metabolic Flux Quantification (e.g., Elementary Mode Analysis, Flux Balance Analysis)

After obtaining isotopic labeling data from experiments with D-Glucose-1,2,3-¹³C₃, specialized algorithms are used to quantify the rates of intracellular reactions (fluxes). These computational methods use the reconstructed metabolic network and the experimental data as inputs to solve for the unknown flux values. umd.edunih.gov

Elementary Mode Analysis (EMA) EMA is a metabolic pathway analysis tool that decomposes a complex metabolic network into a set of unique, minimal pathways that can operate at a steady state. nih.govnih.gov Each of these pathways is called an elementary mode (EM) and represents a fundamental, non-decomposable functional state of the cell's metabolism. nih.govresearchgate.net By analyzing the set of all possible EMs, researchers can understand the functional capabilities of the metabolic network, its robustness, and how it might respond to genetic or environmental changes. nih.govresearchgate.net In the context of ¹³C tracing, EMA can help identify all plausible pathways that could lead to a specific observed labeling pattern in a metabolite, providing a comprehensive understanding of the network's structure. nih.gov

Flux Balance Analysis (FBA) FBA is a mathematical method used to predict metabolic fluxes in a genome-scale metabolic model. umd.eduutah.edu It relies on the assumption of a steady state, where the production and consumption of each intracellular metabolite are balanced. utah.edu FBA defines a solution space of all possible flux distributions that satisfy the stoichiometric constraints of the network. oup.com To find a single solution, an objective function, such as the maximization of biomass production (cell growth), is typically assumed. plos.org

When combined with ¹³C tracer data, the capabilities of FBA are significantly enhanced. The experimental labeling data provides powerful additional constraints that drastically reduce the size of the feasible solution space, often eliminating the need to assume a biological objective. plos.org This approach, known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), involves fitting the flux model to the measured isotopomer data, thereby providing a much more accurate and validated picture of cellular metabolism. plos.orgarxiv.org For example, the measured ratio of M+2 to M+3 lactate from a D-Glucose-1,2,3-¹³C₃ experiment can be used as a hard constraint in the FBA model to precisely calculate the split ratio between glycolysis and the PPP. nih.gov

AlgorithmPrincipleApplication in ¹³C-MFA with D-Glucose-1,2,3-¹³C₃
Elementary Mode Analysis (EMA) Decomposes the network into all possible minimal, steady-state pathways. nih.govnih.govIdentifies all potential routes the ¹³C label can take, helping to understand the underlying network structure responsible for observed labeling patterns.
Flux Balance Analysis (FBA) Calculates flux distributions by optimizing an objective function subject to stoichiometric constraints. utah.eduUses labeling data (e.g., lactate M+2/M+3 ratio) as additional constraints to accurately predict genome-scale metabolic fluxes without relying solely on assumed cellular objectives. plos.org

Statistical Analysis of Mass Isotopomer Distributions and NMR Multiplets

The raw data from isotope tracing experiments comes from analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Proper statistical analysis of this data is critical for accurate flux quantification.

Mass Isotopomer Distributions (MIDs) Mass spectrometry is used to measure the abundance of different mass isotopomers of a metabolite. nih.gov A mass isotopomer is a molecule that differs from others only in the number of isotopic substitutions (e.g., ¹³C atoms). The collection of these abundances for a given metabolite is its mass isotopomer distribution (MID). creative-proteomics.com The technique of Mass Isotopomer Distribution Analysis (MIDA) uses probability and combinatorial principles to analyze these distributions. nih.govphysiology.org By comparing the experimentally measured MID to theoretically predicted distributions, one can determine the isotopic enrichment of the precursor pool that was used to synthesize the metabolite. nih.gov This analysis must also correct for the natural abundance of ¹³C (about 1.1%) to isolate the enrichment that comes from the administered tracer. acs.org

Software Tools for Data Processing and Flux Calculation from Isotopic Data

A variety of specialized software tools are available to handle the complex data processing and computational demands of ¹³C-MFA. ucdavis.edu These tools automate the workflow from raw data analysis to flux map visualization.

Data Processing: Raw MS or NMR data files are processed to identify metabolites and quantify their respective mass isotopomer distributions or NMR multiplet patterns. waters.com

Correction for Natural Abundance: The measured isotopic data is corrected for the natural background abundance of stable isotopes. nih.gov

Flux Estimation: The corrected data is used as an input for a metabolic network model, and a computational engine solves for the best-fit flux distribution. nih.gov

Statistical Analysis: Goodness-of-fit tests and confidence intervals for the estimated fluxes are calculated to assess the reliability of the results. nih.gov

Software ToolKey Function(s)Analysis Type
INCA Isotopomer network compartmental analysis; performs isotopically non-stationary MFA. biorxiv.orgucdavis.eduMS, NMR
OpenFLUX / 13CFLUX2 Model-based interpretation of stable carbon isotope patterns for steady-state MFA. ucdavis.edunih.govMS, NMR
FiatFlux User-friendly interface for analyzing GC-MS data, particularly for ¹³C patterns in amino acids. nih.govGC-MS
PIRAMID Automates the extraction and analysis of Mass Isotopomer Distributions (MIDs) from MS datasets. nih.govoup.comMS
PollyPhi / Symphony Cloud-based platform for processing and visualizing isotope-labeled metabolic flux data from LC-MS. waters.comLC-MS
Metran Software for ¹³C-MFA that includes comprehensive statistical analysis of flux confidence intervals. springernature.comMS

Future Directions and Emerging Research Avenues for D Glucose 1,2,3 13c3 Research

Novel Applications in Understanding Cellular Bioenergetics

Cellular bioenergetics, the study of energy flow through living systems, is a primary area of investigation benefiting from ¹³C-labeled glucose tracers. By introducing D-Glucose-1,2,3-13C3 into a biological system, researchers can trace the journey of these labeled carbons through core metabolic pathways like glycolysis and the tricarboxylic acid (TCA) cycle. creative-proteomics.comslideshare.netttuhsc.edu This provides a dynamic view of metabolic activity that is not achievable with static measurements of metabolite levels. nih.gov

The metabolism of [1,2,3-¹³C₃]glucose can be used to quantify the modulation of glucose catabolism. nih.gov When it enters glycolysis, it produces M+3 labeled lactate (B86563). nih.gov It can also be metabolized through the pentose (B10789219) phosphate (B84403) pathway (PPP), resulting in M+2 labeled lactate, allowing researchers to distinguish between these two major glucose breakdown pathways. nih.gov This ability to resolve pathway activity is critical for understanding how cells adapt their energy production under different physiological and pathological conditions. For instance, studies in pancreatic beta-cells from patients with type 2 diabetes have shown an impaired activation of mitochondrial energy metabolism in the presence of glucose. buckinstitute.org Using labeled glucose tracers can help elucidate the specific bioenergetic imbalances between supply and demand that contribute to such diseases. buckinstitute.org

Future research will likely focus on using D-Glucose-1,2,3-13C3 to explore metabolic reprogramming in complex diseases like cancer. nih.govnih.gov Cancer cells often exhibit altered glucose metabolism, and tracing the fate of ¹³C atoms from glucose can reveal the specific pathways that are upregulated or downregulated, offering potential targets for novel therapies. researchgate.net The ability to track metabolites through compartmentalized metabolic networks in living organisms, including humans, promises to significantly advance our understanding of complex diseases. researchgate.net

Table 1: Research Findings in Cellular Bioenergetics using ¹³C-Labeled Glucose

Research Area Key Finding Significance Citations
Pathway Analysis Use of [1,2,3-¹³C₃]glucose can distinguish between glycolytic and pentose phosphate pathway (PPP) activity. Allows for quantification of flux through distinct glucose catabolism pathways. nih.gov
Disease Metabolism Demonstrated that in type 2 diabetes, the balance of mitochondrial membrane potential is altered, dampening the response to glucose. Provides a cellular-level explanation for impaired insulin (B600854) secretion and suggests a systems-level approach to treatment. buckinstitute.org
Anaplerosis In astrocytes, [1-¹³C]glucose tracing revealed considerable fluxes through pyruvate (B1213749) carboxylase, indicating significant anaplerotic activity. Highlights the importance of pathways that replenish TCA cycle intermediates in brain cell metabolism. frontiersin.org
Cancer Bioenergetics Dual targeting of glycolysis and mitochondrial bioenergetics can reduce cellular energy and viability in breast cancer cells. Explores novel combinatorial therapeutic strategies based on metabolic vulnerabilities. frontiersin.org

Development of Enhanced Analytical Techniques for Isotopic Labeling

The utility of D-Glucose-1,2,3-13C3 is intrinsically linked to the analytical technologies used to detect and quantify its metabolic products. The continuous evolution of these techniques is expanding the scope and precision of metabolic flux analysis. researchgate.net High-resolution mass spectrometry (MS), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is a cornerstone for these studies. researchgate.nettandfonline.com Recent advances in MS instrumentation, such as the Orbitrap Fusion Tribrid mass spectrometer, offer ultra-high resolution, which is crucial for accurately determining isotopomer patterns in labeled compounds from very small samples. oup.com

Innovations in sample preparation and analytical software have also been critical. oup.com For example, new methods allow for the analysis of underivatized compounds, simplifying workflows and reducing potential sources of error. oup.com Software tools have been developed to correct for natural isotope abundance and deconvolve complex mass spectra, which is essential for accurate isotopologue analysis. oup.comnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool, particularly because it can determine the specific position of a ¹³C atom within a molecule without the need for derivatization. nih.govnih.gov While traditionally limited by low sensitivity, recent developments are overcoming this challenge. nih.govnih.gov Techniques like Dynamic Nuclear Polarization (DNP) can enhance NMR signals by factors of 10,000 or more, making it possible to analyze hyperpolarized ¹³C-labeled tracers in real-time. researchgate.net Furthermore, the development of specialized 2D-NMR sequences allows for the analysis of very small sample amounts with high precision, which was previously a significant limitation for biological extracts. acs.org

Table 2: Comparison of Analytical Techniques for ¹³C Isotopic Labeling

Technique Advantages Recent Advancements Citations
GC-MS High sensitivity, excellent separation of analytes, provides precise measurements of isotopologue distributions. Development of software to correct for background noise and improve data interpretation for isotopomer analysis. researchgate.netoup.com
LC-MS Suitable for a wide range of metabolites, including those that are not volatile. Use of Hydrophilic Interaction Liquid Chromatography (HILIC) for improved accuracy; high-resolution MS for distinguishing multiple tracers. nih.gov
NMR Spectroscopy Provides positional information of isotopes, non-destructive, can directly differentiate between isotopes like ²H and ¹³C. Dynamic Nuclear Polarization (DNP) for massive signal enhancement; optimized 2D-NMR sequences for small sample analysis. nih.govresearchgate.netacs.org

Expansion into New Biological Systems and Model Organisms

While much of the foundational work in metabolic flux analysis was conducted in microorganisms like Escherichia coli, the application of ¹³C-labeled tracers such as D-Glucose-1,2,3-13C3 is rapidly expanding into a more diverse range of biological systems. researchgate.netplos.org This expansion is crucial for understanding the metabolic intricacies of different organisms and for developing relevant models for human health and disease.

Researchers are now applying these techniques to various mammalian cell cultures, animal models, and even human patients. nih.govnih.gov For example, studies using ovine (sheep) models have utilized [U-¹³C]glucose to perform a comprehensive assessment of heart function and metabolism, estimating TCA cycle turnover and substrate selection in the fetal heart. mdpi.com Such in vivo studies provide invaluable insights that cannot be obtained from cell cultures alone. nih.gov The ability to perform minimally invasive tracer studies in animal models and human subjects is revolutionizing clinical metabolism research. nih.govnih.gov

The application also extends to plant biology and non-model microorganisms. nih.govtum.de In plants, ¹³C-labeled glucose can be used to study primary and secondary metabolic pathways, including the influence of processes like photosynthetic refixation. tum.de In the field of microbiology, ¹³C-MFA is being used to demystify the metabolism of a wide variety of microorganisms, which is essential for applications in biotechnology and for understanding host-pathogen interactions. nih.govtandfonline.com The development of protocols for both model and non-model organisms is making these powerful analytical approaches more accessible to a broader scientific community. nih.gov

Advancements in Computational Modeling for Complex Metabolic Networks

The data generated from D-Glucose-1,2,3-13C3 tracer experiments are inherently complex, consisting of mass isotopomer distributions for numerous metabolites. Translating this raw data into meaningful metabolic fluxes requires sophisticated mathematical modeling and computational tools. plos.org13cflux.net The field of fluxomics has seen significant progress in the development of software designed for this purpose. nih.gov

Software suites like 13CFLUX2 and OpenFLUX provide comprehensive platforms for ¹³C-based metabolic flux analysis. 13cflux.netoup.comnih.gov These tools automate the generation of complex isotopomer balance equations from simple reaction network definitions, significantly speeding up the modeling process. nih.gov They incorporate highly efficient algorithms, such as the Elementary Metabolite Unit (EMU) framework, to handle large-scale metabolic networks. nih.govnih.gov Key features of these advanced software packages include:

Model Creation: Automatic generation of system equations from user-defined metabolic networks. nih.gov

Simulation: Simulation of isotope labeling patterns for given flux distributions. 13cflux.net

Parameter Estimation: Calculation of metabolic fluxes by fitting model predictions to experimental data. 13cflux.net

Statistical Analysis: Evaluation of the quality and confidence of the estimated fluxes. 13cflux.net

Experimental Design: Tools to help design optimal tracer experiments for precise flux determination. nih.gov13cflux.net

These computational advancements enable researchers to move beyond simple algebraic models to more rigorous, statistically sound analyses of entire metabolic networks. nih.gov The integration of multiple tracer datasets into a single, comprehensive model improves the accuracy and resolution of flux estimations. nih.gov Future developments will likely focus on creating even more user-friendly, high-throughput workflows and integrating flux data with other 'omics' data (genomics, transcriptomics, proteomics) for a true systems biology understanding of metabolism. tandfonline.comoup.com

Table 3: Prominent Software for ¹³C-Metabolic Flux Analysis

Software Key Features Developer/Institution Citations
13CFLUX2 High-performance simulator using EMU and Cumomer algorithms, supports multicore CPUs, uses FluxML language. Forschungszentrum Jülich GmbH 13cflux.netoup.com
OpenFLUX User-friendly, based on EMU framework, automatically generates models from spreadsheet inputs, open-source. Developed by Quek et al. nih.gov
INCA Handles isotopic non-stationary MFA (INST-MFA), integrates multiple data types, includes statistical analysis tools. Developed by Young Lab, Vanderbilt University nih.govucdavis.edu
Metran One of the earlier comprehensive tools, also utilizes the EMU algorithm. Developed by Wiechert et al. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.